molecular formula C11H21NO4 B13007523 tert-Butyl(2S,3S)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate

tert-Butyl(2S,3S)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B13007523
M. Wt: 231.29 g/mol
InChI Key: ZKEONVKQWLDESS-IUCAKERBSA-N
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Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl (2S,3S)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-6-4-5-9(14)8(12)7-13/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m0/s1

InChI Key

ZKEONVKQWLDESS-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]([C@@H]1CO)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1CO)O

Origin of Product

United States

Chemical Reactions Analysis

tert-Butyl(2S,3S)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The unique reactivity pattern of the tert-butyl group plays a significant role in these transformations . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of tert-Butyl(2S,3S)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group plays a crucial role in the compound’s reactivity and interactions with other molecules . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl(2S,3S)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate . While both compounds contain a tert-butyl group and a hydroxymethyl group, they differ in their core structures, with one being a piperidine derivative and the other a pyrrolidine derivative. This difference in core structure can lead to variations in their reactivity and applications.

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